2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene
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Overview
Description
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene is a compound that combines the structural features of both oxazole and styrene. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Styrene, on the other hand, is an aromatic hydrocarbon with a vinyl group attached to a benzene ring. This unique combination of structures imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST). The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of 2-Ethenyl-4,5-dihydro-1,3-oxazole may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The vinyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolines.
Substitution: Formation of substituted oxazoles or styrene derivatives.
Scientific Research Applications
2-Ethenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects .
Comparison with Similar Compounds
2-Ethenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
2-Ethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the vinyl group.
2-Ethyl-2-oxazoline: Another oxazole derivative with different substituents.
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Contains additional methyl groups, leading to different chemical properties.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethenyl-4,5-dihydro-1,3-oxazole;styrene |
InChI |
InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2 |
InChI Key |
CCLUUWFOQAVFKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=NCCO1 |
Related CAS |
27341-52-2 |
Origin of Product |
United States |
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